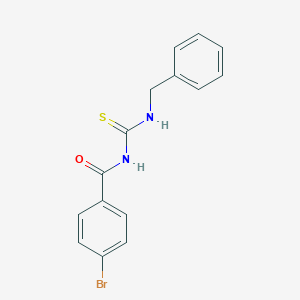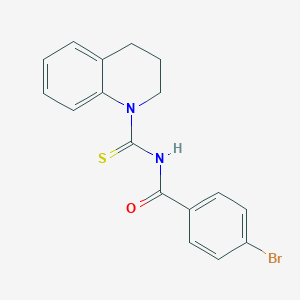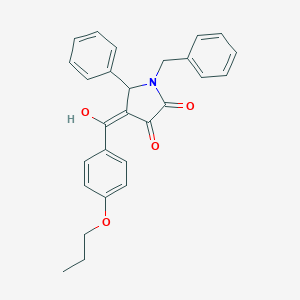
3-(4-Pyrimidin-2-ylpiperazine-1-carbonyl)chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(4-Pyrimidin-2-ylpiperazine-1-carbonyl)chromen-2-one” is a chemical compound with the molecular formula C18H16N4O3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Mechanism of Action
The mechanism of action of 3-(4-Pyrimidin-2-ylpiperazine-1-carbonyl)chromen-2-one involves its interaction with various molecular targets, including enzymes, receptors, and signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of topoisomerase IIα, a critical enzyme involved in DNA replication and repair. This compound can also activate the p53 pathway, a tumor suppressor gene that regulates cell cycle progression and apoptosis. In inflammation, this compound can inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes. In neurological disorders, this compound can modulate the activity of various neurotransmitters, such as dopamine, serotonin, and acetylcholine, and reduce the production of reactive oxygen species.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the target tissue and cell type. In cancer cells, this compound can induce apoptosis and cell cycle arrest by activating the p53 pathway and inhibiting topoisomerase IIα activity. In inflammation, this compound can reduce the production of pro-inflammatory cytokines and chemokines by inhibiting NF-κB activation. In neurological disorders, this compound can reduce oxidative stress and inflammation, modulate neurotransmitter activity, and improve cognitive function.
Advantages and Limitations for Lab Experiments
3-(4-Pyrimidin-2-ylpiperazine-1-carbonyl)chromen-2-one has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. This compound can also be easily synthesized using a multi-step process, and its structure can be modified to improve its pharmacological properties. However, this compound also has some limitations for lab experiments, such as its potential toxicity and side effects, which require careful dose optimization and safety evaluation. This compound also has limited bioavailability and tissue distribution, which may affect its therapeutic efficacy in vivo.
Future Directions
The future directions for 3-(4-Pyrimidin-2-ylpiperazine-1-carbonyl)chromen-2-one research include the development of novel analogs with improved pharmacological properties, such as increased bioavailability, tissue distribution, and target specificity. This compound can also be further investigated for its potential therapeutic applications in other fields of medicine, such as infectious diseases, metabolic disorders, and cardiovascular diseases. The molecular targets and signaling pathways of this compound can also be further elucidated using advanced molecular biology and bioinformatics techniques. Overall, this compound has great potential as a therapeutic agent for various diseases, and its further research and development can lead to significant clinical benefits.
Synthesis Methods
3-(4-Pyrimidin-2-ylpiperazine-1-carbonyl)chromen-2-one can be synthesized using a multi-step process involving the condensation of 2-hydroxyacetophenone with 2-aminopyrimidine, followed by the reaction with piperazine and the final cyclization step. The purity and yield of the product can be improved by optimizing the reaction conditions, such as the choice of solvents, temperature, and reaction time.
Scientific Research Applications
3-(4-Pyrimidin-2-ylpiperazine-1-carbonyl)chromen-2-one has been investigated for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation research has demonstrated that this compound can suppress the production of pro-inflammatory cytokines and chemokines by inhibiting the NF-κB signaling pathway. In neurological disorders research, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Properties
IUPAC Name |
3-(4-pyrimidin-2-ylpiperazine-1-carbonyl)chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c23-16(14-12-13-4-1-2-5-15(13)25-17(14)24)21-8-10-22(11-9-21)18-19-6-3-7-20-18/h1-7,12H,8-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEWVKHAGWKDKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[3-(diethylamino)propyl]-4-(4-ethoxybenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B384010.png)
![1-phenyl-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B384011.png)
![(4E)-5-(4-tert-butylphenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B384013.png)
![6-Imino-11-methyl-2-oxo-N-(pyridin-3-ylmethyl)-7-(pyridin-4-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B384014.png)
![2-imino-N,10-dimethyl-5-oxo-1-(4-pyridinylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide](/img/structure/B384016.png)
![3-[(4-chlorophenyl)sulfonyl]-2-imino-10-methyl-1-(4-methylbenzyl)-1,2-dihydro-5H-dipyrido[1,2-a:2,3-d]pyrimidin-5-one](/img/structure/B384018.png)
![Methyl 6-imino-11-methyl-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B384019.png)
![2-imino-N-(3-methoxypropyl)-5-oxo-1-(4-pyridinylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide](/img/structure/B384020.png)
![2-imino-3-[(4-methylphenyl)sulfonyl]-1-(4-pyridinylmethyl)-1,2-dihydro-5H-dipyrido[1,2-a:2,3-d]pyrimidin-5-one](/img/structure/B384022.png)
![2-imino-1-(4-methylbenzyl)-5-oxo-N-(3-pyridinylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide](/img/structure/B384023.png)
